molecular formula C6H7Cl2FN2 B1586751 5-Chloro-2-fluorophenylhydrazine hydrochloride CAS No. 529512-80-9

5-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No. B1586751
M. Wt: 197.03 g/mol
InChI Key: XYWXFBGIZMKSDU-UHFFFAOYSA-N
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Description



  • 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS# 529512-80-9) is a useful research chemical.

  • Molecular Formula : C<sub>6</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>

  • Molecular Weight : 197.03 g/mol

  • Synonyms : (5-chloro-2-fluorophenyl)hydrazine hydrochloride





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a phenyl ring with chlorine and fluorine substituents attached to a hydrazine group.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not detailed in the available data.





  • Physical And Chemical Properties Analysis



    • Boiling Point : 231.3°C at 760 mmHg

    • Density : 1.43 g/cm³




  • Scientific Research Applications

    Antimicrobial Coating for Medical Devices

    5-Fluorouracil, closely related to 5-Chloro-2-fluorophenylhydrazine hydrochloride, has been investigated for its antimicrobial properties, specifically in coating central venous catheters to prevent catheter colonization and infections in critically ill patients. The application of such coatings presents a potential alternative to traditional antimicrobial coatings, offering effective prevention against infection without inducing adverse events commonly associated with other antimicrobial agents. This approach could significantly reduce the incidence of catheter-related infections, thereby enhancing patient outcomes in intensive care settings (Walz et al., 2010).

    Antitumor Activity

    Research on derivatives carrying the 5-chloro-2-fluorophenyl moiety has demonstrated promising antitumor activities. These compounds, including some fused 1,2,4-triazole derivatives, have shown moderate to excellent growth inhibition against a variety of cancer cell lines, such as leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. This highlights the potential of 5-Chloro-2-fluorophenylhydrazine hydrochloride derivatives in developing new anticancer therapies with improved efficacy (Bhat et al., 2009).

    Neuroleptic and Anticonvulsant Effects

    Compounds with the 5-chloro-2-fluorophenyl group have been evaluated for their potential neuroleptic-like activity and anticonvulsant effects. These studies reveal that the chemical structure incorporating this moiety can influence the central nervous system, suggesting the possibility of developing new therapeutic agents for treating neurological disorders and seizures (Hino et al., 1988).

    Safety And Hazards



    • This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard.

    • It may cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer.

    • Precautionary measures include using personal protective equipment, avoiding inhalation, and seeking medical attention if exposed.

    • For detailed safety information, refer to the provided safety data sheets.




  • Future Directions



    • Research on the applications and potential uses of this compound is ongoing.

    • Further studies may explore its pharmacological properties, potential therapeutic applications, and safety profiles.




    Please note that the analysis is based on available data, and additional research may be necessary for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 🌟


    properties

    IUPAC Name

    (5-chloro-2-fluorophenyl)hydrazine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XYWXFBGIZMKSDU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1Cl)NN)F.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7Cl2FN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00378675
    Record name 5-Chloro-2-fluorophenylhydrazine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00378675
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Chloro-2-fluorophenylhydrazine hydrochloride

    CAS RN

    529512-80-9
    Record name 5-Chloro-2-fluorophenylhydrazine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00378675
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (5-chloro-2-fluorophenyl)hydrazine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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